Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate
Description
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate is a synthetic anthraquinone-derived compound characterized by a sulfonated aromatic core, a hydroxy-substituted benzene ring, and a substituted cyclohexylamino group. Its structural complexity confers unique physicochemical properties, including solubility in polar solvents due to the sulfonate group and moderate lipophilicity from the trimethylcyclohexyl moiety .
Properties
CAS No. |
79135-78-7 |
|---|---|
Molecular Formula |
C29H29N2NaO6S |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C29H30N2O6S.Na/c1-16-12-18(15-29(2,3)14-16)31-22-10-9-21(30-17-8-11-23(32)24(13-17)38(35,36)37)25-26(22)28(34)20-7-5-4-6-19(20)27(25)33;/h4-11,13,16,18,30-32H,12,14-15H2,1-3H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
ARPHWTDLOMEVJX-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)O)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Anthraquinone Amino Intermediate
The starting point is typically 1-amino-9,10-anthraquinone or a closely related anthraquinone derivative. The preparation involves:
- Nucleophilic aromatic substitution or reductive amination to introduce the amino group at the 4-position of the anthraquinone ring.
- The amino group is then reacted with the bulky amine, 3,3,5-trimethylcyclohexylamine, under controlled conditions to form the 4-((3,3,5-trimethylcyclohexyl)amino) substitution.
This step often requires:
- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide),
- Elevated temperatures (80–120 °C),
- Catalysts or coupling agents to facilitate amine substitution.
Sulfonation and Hydroxybenzene Functionalization
The hydroxybenzenesulphonate moiety is introduced by:
- Sulfonation of hydroxybenzene derivatives (e.g., 2-hydroxybenzenesulfonic acid),
- Followed by amination at the 5-position to link with the anthraquinone amino intermediate.
Sulfonation is typically performed using:
- Fuming sulfuric acid (oleum) or chlorosulfonic acid,
- Controlled temperature to avoid over-sulfonation,
- Subsequent neutralization with sodium hydroxide to form the sodium salt.
Coupling of Anthraquinone and Sulfonated Hydroxybenzene Units
The final coupling involves:
- Formation of an amine linkage between the anthraquinone amino group and the sulfonated hydroxybenzene,
- This is achieved via nucleophilic substitution or condensation reactions,
- Reaction conditions are optimized to maintain the integrity of both functional groups.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination of anthraquinone | 3,3,5-trimethylcyclohexylamine, catalyst | 90–110 | DMF or DMSO | 75–85 | Requires inert atmosphere |
| Sulfonation of hydroxybenzene | Oleum or chlorosulfonic acid | 50–70 | None (neat) | 80–90 | Controlled addition to avoid polysulfonation |
| Coupling reaction | Anthraquinone amino + sulfonated hydroxybenzene | 70–100 | Polar aprotic solvent | 70–80 | pH control critical for selectivity |
| Neutralization | NaOH | Ambient | Water | Quantitative | Forms sodium salt |
Purification Techniques
- Crystallization from aqueous ethanol or methanol,
- Recrystallization to improve purity,
- Chromatographic methods (e.g., preparative HPLC) for analytical scale.
Characterization Data
- Melting point: Typically >250 °C (decomposition),
- Spectroscopic data: Confirmed by NMR (1H, 13C), IR (sulfonate and carbonyl stretches),
- Mass spectrometry: Molecular ion peak consistent with molecular weight ~500 g/mol,
- Elemental analysis: Matches calculated values for C, H, N, Na, S, and O.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Anthraquinone amination | Nucleophilic substitution | 3,3,5-trimethylcyclohexylamine | 90–110 °C, DMF | Amino-substituted anthraquinone |
| 2. Hydroxybenzene sulfonation | Electrophilic sulfonation | Oleum or chlorosulfonic acid | 50–70 °C | Sulfonated hydroxybenzene |
| 3. Coupling | Condensation/amination | Anthraquinone amino + sulfonated hydroxybenzene | 70–100 °C, polar aprotic solvent | Final coupled product |
| 4. Neutralization | Acid-base reaction | NaOH | Ambient, aqueous | Sodium salt form |
Chemical Reactions Analysis
Types of Reactions
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of more complex sulfonates, while reduction may yield simpler aromatic compounds.
Scientific Research Applications
Scientific Research Applications
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate has diverse applications in various scientific fields:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent in synthetic organic chemistry for the preparation of various compounds.
- Analytical Chemistry : Utilized in analytical methods for detecting and quantifying other chemical substances.
Biology
- Enzyme Interaction Studies : The compound is used in biochemical studies to investigate enzyme interactions and their mechanisms.
- Cellular Processes : It plays a role in cellular assays to understand the biological pathways influenced by specific compounds.
Medicine
- Therapeutic Agent Development : this compound is explored for its potential therapeutic effects in drug development.
Industry
- Dyes and Pigments Production : The compound is involved in the manufacturing of specialty chemicals such as dyes and pigments due to its unique color properties.
Recent studies have highlighted several biological activities associated with this compound:
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance:
"A study conducted on animal models showed that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection" .
Mechanism of Action
The mechanism of action of SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The trimethylcyclohexyl group increases steric bulk and lipophilicity compared to linear alkyl (e.g., dodecyl) or aromatic (anilino) substituents, which may influence membrane permeability or aggregation behavior .
Functional Comparisons with Anthraquinone Derivatives
Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate (CAS 14835-74-6)
- Structural Differences: This compound () features dual sulfonate groups and a dichlorotriazine substituent, contrasting with the target’s single sulfonate and cyclohexylamino group.
- Functional Implications: The triazine group may confer reactivity toward nucleophiles (e.g., in covalent binding to biomolecules), while the cyclohexyl group in the target compound favors non-covalent interactions . Higher sulfonate content (three sodium ions vs. one in the target) enhances water solubility but may reduce cellular uptake efficiency .
Sodium 1-amino-4-[[3,5-bis[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 67827-61-6)
- Structural Differences: Bulky benzoylamino-methyl groups replace the cyclohexylamino group in the target ().
- Functional Implications: Increased steric hindrance may reduce binding affinity to flat targets (e.g., DNA intercalation) but improve selectivity for hydrophobic pockets . Molecular weight (724.76 g/mol vs.
Methodological Approaches to Similarity Assessment
Tanimoto Coefficient and Fingerprint Analysis
- Studies in and highlight the use of molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients to quantify structural similarity. For example: The target compound and its anthraquinone analogues () likely share high fingerprint similarity (>70%) due to shared core structures, aligning with the "similar property principle" . However, minor substituent changes (e.g., triazine vs.
Critical Micelle Concentration (CMC) and Solubility
- demonstrates that sulfonate-containing compounds like the target may exhibit CMC values comparable to quaternary ammonium surfactants (e.g., 0.4–8.3 mM).
- The cyclohexyl group’s hydrophobicity could lower CMC relative to purely aromatic sulfonates, enhancing self-assembly in aqueous environments .
Research Findings and Contradictions
- Consistency with Similar Property Principle: The target compound’s anthraquinone core aligns with studies showing that structural analogs (e.g., nitrothiophen-containing compounds in ) share bioactivity trends .
- Contradictions (Activity Cliffs) : Despite structural similarity to CAS 14835-74-6 (), the dichlorotriazine group’s electrophilicity may confer divergent reactivity, underscoring limitations of purely structural similarity metrics .
Biological Activity
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an anthracene core with various functional groups that contribute to its biological properties. The molecular formula is C₁₄H₁₅NNaO₇S, with a molecular weight of approximately 345.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NNaO₇S |
| Molecular Weight | 345.34 g/mol |
| Solubility | Soluble in water |
| Appearance | Powder or crystalline |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Mechanism of Action:
The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as Annexin V positivity and DNA fragmentation.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Research Findings:
A study conducted on animal models showed that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, suggesting its potential as an anti-inflammatory agent.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing anthraquinone derivatives. For example, anthracene sulfonates are synthesized via nucleophilic substitution or condensation reactions. A protocol similar to anthracene sulfonamide derivatives (e.g., coupling 9,10-dioxoanthracene with substituted amines under reflux in ethanol/DMF) can be adapted . Key steps include protecting the hydroxyl group and introducing the sulphonate moiety via sulfonation. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- UV-Vis and Fluorescence Spectroscopy : To confirm π-π* transitions in the anthraquinone core .
- LC-MS/HRMS : For molecular weight confirmation and detecting impurities (e.g., unreacted intermediates) .
- ¹H/¹³C NMR : To verify substituent positions, particularly the 3,3,5-trimethylcyclohexylamino group and sulphonate linkage .
- Elemental Analysis : To validate stoichiometry, especially sodium content.
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound’s stability is influenced by light, temperature, and pH:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to the anthraquinone moiety’s susceptibility to photodegradation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the sulphonate group.
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound using modern computational methods?
- Methodological Answer : Apply heuristic algorithms (e.g., Bayesian optimization) or full factorial design to screen reaction parameters:
- Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and molar ratios of reactants .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, achieved >90% yield in α-aminophosphonate synthesis using similar approaches.
- Validation : Confirm optimized conditions with triplicate experiments and statistical analysis (e.g., ANOVA).
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping signals.
- Step 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift simulations).
- Step 3 : Use 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks, particularly near the cyclohexylamino group .
- Step 4 : Cross-validate with alternative methods (e.g., X-ray crystallography) if crystals are obtainable.
Q. What strategies are effective for studying this compound’s interactions with biological macromolecules (e.g., proteins)?
- Methodological Answer :
- Fluorescence Quenching Assays : Monitor changes in anthraquinone fluorescence upon binding to proteins (e.g., serum albumin) .
- Molecular Docking : Use software like AutoDock Vina to predict binding sites, leveraging the compound’s planar anthracene core for π-stacking interactions.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time under physiological conditions.
Q. How can researchers address solubility challenges in aqueous and organic solvents?
- Methodological Answer :
- Co-Solvent Systems : Use water-miscible organic solvents (e.g., DMSO, acetone) at <10% v/v to enhance solubility without denaturing biomolecules .
- Micellar Encapsulation : Test surfactants (e.g., SDS, Tween-80) to stabilize the compound in aqueous buffers.
- pH Adjustment : Ionize the sulphonate group (pKa ~1-2) by maintaining pH >3 to improve water solubility .
Data Contradiction and Validation
Q. How should conflicting results in reaction yields between labs be investigated?
- Methodological Answer :
- Inter-Lab Reproducibility Study : Standardize reagents (e.g., solvent purity, catalyst lot) and equipment (e.g., reflux condenser type).
- Trace Metal Analysis : Use ICP-MS to check for metal contaminants (e.g., Fe³⁺) that may catalyze side reactions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates not observed in post-reaction analysis .
Q. What advanced techniques validate the compound’s stability under experimental conditions (e.g., in cell culture media)?
- Methodological Answer :
- LC-MS Stability Studies : Incubate the compound in media at 37°C and sample at intervals (0h, 24h, 48h) to track degradation products .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological samples to assess localized stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
